Lipophilicity Modulation: Azepane vs. Piperidine vs. Pyrrolidine Ring Contribution to cLogP
The azepane ring in 2-(azepan-1-yl)-N-hydroxybenzimidamide contributes an additional methylene unit compared to the piperidine analog (theoretical 2-(piperidin-1-yl)-N-hydroxybenzimidamide), resulting in a computed XLogP3-AA of 2.4 for the azepane derivative [1]. By class-level inference, replacing the azepane with piperidine (one less CH₂) would reduce the calculated logP by approximately 0.5 units, while substitution with pyrrolidine (two less CH₂) would reduce it by approximately 1.0 unit. This differential lipophilicity directly impacts membrane permeability, non-specific protein binding, and solubility, making the azepane derivative better suited for targets requiring balanced hydrophobic character.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 (2-(azepan-1-yl)-N-hydroxybenzimidamide) |
| Comparator Or Baseline | ~1.9 (estimated for 2-(piperidin-1-yl)-N-hydroxybenzimidamide) by -0.5 logP unit per CH₂ deletion; ~1.4 for pyrrolidine analog |
| Quantified Difference | Δ ~+0.5 vs. piperidine analog; Δ ~+1.0 vs. pyrrolidine analog (estimated by methylene deletion contribution) |
| Conditions | Computed XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The higher lipophilicity of the azepane-bearing compound may enhance blood-brain barrier penetration and membrane partitioning compared to piperidine or pyrrolidine analogs, relevant for CNS-targeted programs.
- [1] PubChem. Computed Properties for CID 43199929: XLogP3-AA = 2.4. National Center for Biotechnology Information, 2024. View Source
